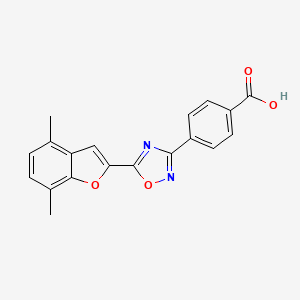
KCL-286
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KCL-286 is a synthetic organic compound known for its role as an orally bioavailable retinoic acid receptor beta agonist. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of spinal cord injuries. By activating the retinoic acid receptor beta, this compound promotes neurite outgrowth and axonal regeneration, making it a promising candidate for nerve injury treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCL-286 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as nitration, reduction, and esterification.
Purification: The final compound is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous flow processes: For certain steps, continuous flow processes may be employed to enhance efficiency and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
KCL-286 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
KCL-286 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoic acid receptor beta activation and its effects on chemical pathways.
Biology: Investigated for its role in promoting neurite outgrowth and axonal regeneration in nerve cells.
Medicine: Explored as a potential therapeutic agent for treating spinal cord injuries and other nerve-related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoic acid receptors
Mechanism of Action
KCL-286 exerts its effects by binding to and activating the retinoic acid receptor beta. This activation leads to the transcription of specific genes involved in neurite outgrowth and axonal regeneration. The molecular targets include various proteins and enzymes that play a role in nerve cell growth and repair. The pathways involved are primarily related to retinoic acid signaling, which is crucial for nerve regeneration .
Comparison with Similar Compounds
Similar Compounds
Retinoic acid: A naturally occurring compound that also activates retinoic acid receptors but with different specificity and potency.
Bexarotene: Another retinoic acid receptor agonist used in cancer treatment.
Tretinoin: A retinoid used in dermatology for its effects on skin cell growth and differentiation
Uniqueness of KCL-286
This compound is unique due to its high specificity for the retinoic acid receptor beta and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in the treatment of spinal cord injuries, where targeted activation of retinoic acid receptor beta is crucial for promoting nerve regeneration .
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.331 |
IUPAC Name |
RARβ-Agonist-10; 4-(5-(4,7-Dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23) |
InChI Key |
AVCXUODHLRZJJP-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=NOC(C3=CC4=C(C)C=CC(C)=C4O3)=N2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C286; C 286; C-286; RARß-Agonist-10; RARß Agonist 10; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















